2-(Hydroxymethyl)anthraquinone

概要

説明

準備方法

合成経路と反応条件: 2-(ヒドロキシメチル)アントラキノンを含むアンラキノン誘導体の合成には、ピロリン酸塩化物中で2-(4-アルキルベンゾイル)安息香酸誘導体の分子内環化が、古典的な方法として用いられています . この方法により、アントラキノン環構造を形成することができます。

工業生産方法: 2-(ヒドロキシメチル)アントラキノンの工業生産方法は、広く文書化されていません。 一般的なアプローチは、目的の純度と収率を得るために、有機合成技術を使用することです。

化学反応の分析

反応の種類: 2-(ヒドロキシメチル)アントラキノンは、次のようなさまざまな化学反応を起こします。

酸化: ベンジルアルコール基をアルデヒドに酸化することができます.

還元: アンラキノンのカルボニル基は、特定の条件下で還元することができます.

光酸化還元反応: この化合物は、励起状態の分子内酸化還元反応を起こすことができ、そこでベンジルアルコールが酸化され、アンラキノンのカルボニル基が還元されます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) と水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

光酸化還元反応: これらの反応は、通常、光照射下で水溶液中で起こります.

主要な生成物:

酸化: 対応するアルデヒドの生成。

還元: 対応するアルコールまたはヒドロキノンの生成。

光酸化還元反応: 酸化と還元の生成物が同時に生成されます.

4. 科学研究への応用

2-(ヒドロキシメチル)アントラキノンは、いくつかの科学研究に利用されています。

科学的研究の応用

Chemical Properties and Structure

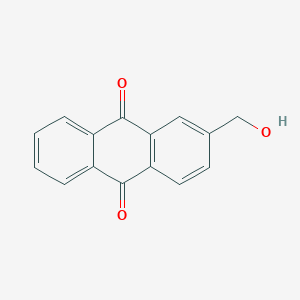

2-(Hydroxymethyl)anthraquinone is characterized by its anthraquinone core with a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₅H₁₀O₃, and it has been identified in several plant species, notably in Rubia yunnanensis and Handroanthus impetiginosus .

Pharmacological Applications

1. Anticancer Activity

HMA exhibits notable anticancer properties by inhibiting cancer cell proliferation. Research indicates that anthraquinones, including HMA, target essential cellular proteins involved in cancer progression, such as kinases and topoisomerases . In vitro studies have demonstrated that HMA can reduce the viability of various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and apoptosis induction .

Case Study:

- A study evaluated the effects of HMA on gastric cancer cells (AGS). Results showed significant cytotoxicity with IC₅₀ values indicating potent anticancer activity .

2. Anti-inflammatory Effects

HMA has been reported to possess broad-spectrum anti-inflammatory properties. It mitigates inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting oxidative stress pathways .

Case Study:

- In experiments involving Hedyotis diffusa extracts containing HMA, researchers observed a reduction in inflammation markers in animal models of acute inflammation .

3. Neuroprotective Properties

Research indicates that HMA may protect neuronal cells from oxidative damage. It enhances antioxidant enzyme activity, providing a protective effect against neurodegenerative conditions .

Case Study:

- In vitro studies demonstrated that HMA could significantly increase cell viability in oxidative stress-induced neuronal models by modulating oxidative stress markers and enhancing mitochondrial function .

Industrial Applications

1. Photoremovable Protecting Group

HMA serves as a photoremovable protecting group in organic synthesis. Its ability to release functional groups upon exposure to light makes it valuable in chemical caging applications .

2. Textile and Dye Industry

Anthraquinones are widely used as dyes due to their vibrant colors and stability. HMA's derivatives are explored for their potential as environmentally friendly dyes in textiles .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings/Results |

|---|---|---|

| Anticancer | Targets cellular proteins, induces apoptosis | Significant cytotoxicity against AGS cells (IC₅₀ values) |

| Anti-inflammatory | Reduces cytokine levels, inhibits oxidative stress | Decreased inflammation markers in animal models |

| Neuroprotective | Enhances antioxidant defenses | Increased neuronal cell viability under oxidative stress |

| Photoremovable Protecting Group | Light-induced release of functional groups | Effective in organic synthesis applications |

| Textile Industry | Used as a dye | Environmentally friendly dyeing processes |

作用機序

2-(ヒドロキシメチル)アントラキノンの作用機序には、いくつかの経路が関与しています。

類似化合物との比較

2-(ヒドロキシメチル)アントラキノンは、他のアンラキノン誘導体と比較することができます。

類似化合物:

独自性: 2-(ヒドロキシメチル)アントラキノンは、特定の抗炎症作用と抗酸化作用、および光酸化還元反応を起こす能力のためにユニークであり、科学研究と工業アプリケーションの両方で価値のある化合物となっています .

生物活性

2-(Hydroxymethyl)anthraquinone is a notable compound within the anthraquinone family, recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data related to its biological effects, particularly in the realms of antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

This compound (C15H10O3) is characterized by its anthraquinone backbone with a hydroxymethyl group at the 2-position. This structural modification is significant as it influences the compound's solubility and biological interactions.

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. It has been shown to combat oxidative stress by enhancing the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in cellular models.

- Case Study : In human embryonic kidney cells (HEK293), this compound restored glutathione levels and total antioxidant capacity depleted by cisplatin exposure, indicating its protective role against chemotherapy-induced oxidative damage .

| Cell Type | Oxidative Stress Inducer | Outcome |

|---|---|---|

| HEK293 | Cisplatin | Restored GSH, increased TAC |

| PC12 | H2O2 | Reduced NO release, improved cell viability |

| HUVEC | H2O2 | Increased viability, reduced MDA levels |

2. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in various cell lines.

- Mechanism : The compound downregulates pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin levels .

3. Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of reactive oxygen species (ROS).

- Research Findings : In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation .

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Breast Cancer | Inhibition of proliferation | Induction of apoptosis via caspases |

| Liver Cancer | Reduced tumor growth | Modulation of oxidative stress responses |

4. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been documented against bacterial strains such as Staphylococcus aureus.

特性

IUPAC Name |

2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKHAJGLEVKEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169278 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-59-7 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。